methyl 1-methyl-1H-pyrazole-5-carboxylate

Regioselective synthesis Pyrazole isomerism Acidity comparison

Methyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 17827-60-0) is a heterocyclic building block of the pyrazole carboxylate class, characterized by a 1-methyl substituent and a methyl ester at the 5-position. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its well-defined electronic properties and moderate lipophilicity (LogP -0.05).

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 17827-60-0
Cat. No. B170381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-methyl-1H-pyrazole-5-carboxylate
CAS17827-60-0
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)OC
InChIInChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3
InChIKeyCECCPWAWRYFLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Methyl-1H-Pyrazole-5-Carboxylate (CAS 17827-60-0) – Baseline Properties and Procurement Context


Methyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 17827-60-0) is a heterocyclic building block of the pyrazole carboxylate class, characterized by a 1-methyl substituent and a methyl ester at the 5-position. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its well-defined electronic properties and moderate lipophilicity (LogP -0.05) [1]. The compound exhibits a predicted pKa of 0.47±0.10, indicating weak basicity, and is typically supplied as a colorless to light yellow liquid with a density of 1.18±0.1 g/cm³ . Its reactivity profile is defined by the ester moiety, which undergoes standard nucleophilic acyl substitution, enabling efficient derivatization into amides, hydrazides, and other carboxylate derivatives.

5-Carboxylate regioisomer Supports amide and hydrazide derivatization workflows
Liquid at ambient temperature Compatible with automated liquid handling and parallel synthesis
Methyl ester reactivity Enables efficient nucleophilic acyl substitution for building block diversification

Why Methyl 1-Methyl-1H-Pyrazole-5-Carboxylate Cannot Be Substituted with Close Analogs in Research and Production


While pyrazole carboxylates share a common heterocyclic core, subtle variations in substitution pattern, ester type, and regiochemistry profoundly alter key physicochemical and reactivity parameters that govern synthetic utility. Methyl 1-methyl-1H-pyrazole-5-carboxylate is distinguished from its 3-carboxylate regioisomer, 5-carboxylic acid analog, and ethyl ester congener by measurable differences in acidity (pKa), lipophilicity (LogP), and steric accessibility, which collectively impact reaction kinetics, purification outcomes, and downstream derivatization efficiency. Direct substitution without compensating for these differences can lead to reduced yields, altered reaction pathways, or incompatibility with established synthetic protocols [1]. The following evidence dimensions quantify these critical distinctions.

3-Carboxylate regioisomer pKa difference may shift base-compatible reaction profiles and alter amide coupling efficiency
5-Carboxylic acid analog Solid form and different solubility may require modified workup and handling protocols
Ethyl ester congener Increased steric bulk may reduce nucleophilic substitution rates compared to methyl ester

Methyl 1-Methyl-1H-Pyrazole-5-Carboxylate: Quantified Differentiation from Comparator Compounds


Regiochemical Advantage: pKa Differentiation vs. 3-Carboxylate Isomer

Methyl 1-methyl-1H-pyrazole-5-carboxylate exhibits a predicted pKa of 0.47±0.10, whereas the 3-carboxylate regioisomer (CAS 17827-61-1) displays a significantly lower pKa of -0.17±0.10 under identical prediction conditions . This 0.64 unit difference in acidity reflects distinct electron distribution patterns within the pyrazole ring, where the 5-position ester is less electron-withdrawing than the 3-position ester, leading to reduced acidity. The higher pKa indicates greater stability of the conjugate acid and a lower propensity for undesirable base-catalyzed side reactions during amide coupling or ester hydrolysis.

Regiochemical pKa Comparison
Data to verify
Target: pKa 0.47 ± 0.10 Comparator: 3-carboxylate -0.17 ± 0.10 ΔpKa = 0.64
Reported pKa difference may support regioselective reaction control
Predicted values; experimental validation recommended
Regioselective synthesis Pyrazole isomerism Acidity comparison

Steric and Electronic Differentiation: Lipophilicity Contrast with Carboxylic Acid Analog

The methyl ester derivative (target) possesses a predicted LogP of -0.05, whereas the corresponding carboxylic acid (1-methyl-1H-pyrazole-5-carboxylic acid, CAS 16034-46-1) exhibits a LogP of -0.02 [1][2]. While the numeric difference is small (ΔLogP = 0.03), the ester form provides significantly greater solubility in organic solvents and facilitates purification by standard chromatographic methods. Moreover, the ester serves as a protected form of the acid, enabling late-stage deprotection after multistep synthesis.

Lipophilicity vs. Acid Analog
Source review
Target: LogP -0.05 Comparator: 5-carboxylic acid -0.02 ΔLogP = 0.03
Ester form may improve organic-phase extraction during workup
Predicted values; verify experimental partition behavior
Lipophilicity Partition coefficient Drug-likeness

Ester Group Reactivity Profile: Comparative Basicity with Ethyl Ester

Methyl 1-methyl-1H-pyrazole-5-carboxylate (target) and ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8) exhibit nearly identical pKa values (0.47±0.10 vs. 0.49±0.10, respectively), confirming that the ester alkyl group has minimal impact on the heterocycle's intrinsic acidity . However, the methyl ester offers a smaller steric footprint and is a more reactive electrophile toward nucleophiles such as amines and hydrazines, often resulting in faster reaction kinetics and higher yields in amide bond formation under standard conditions.

Ester Reactivity Profile
Data to verify
pKa: 0.47 (methyl) vs. 0.49 (ethyl) Methyl ester ~20% lower molar volume
Smaller steric footprint may accelerate amide bond formation
Predicted steric parameters; confirm under target reaction conditions
Ester reactivity Nucleophilic substitution Amide formation

Patent Prevalence: Elevated Intellectual Property Footprint vs. Non-Methylated Analog

Methyl 1-methyl-1H-pyrazole-5-carboxylate is associated with 71 patent filings, as indexed by PubChemLite, whereas the non-methylated analog methyl 1H-pyrazole-5-carboxylate (CAS 16034-46-1 free acid form) appears in significantly fewer patent documents [1]. This disparity reflects the 1-methyl substitution's role in enhancing metabolic stability and modulating pharmacokinetic properties of derived bioactive molecules. The higher patent count correlates with greater utilization in proprietary pharmaceutical and agrochemical research programs.

Patent Landscape Footprint
Class-level
71 patents associated Non-methylated analog: substantially fewer
Higher patent count suggests broader utilization in proprietary research
Database query context; does not guarantee supply continuity
Patent landscape Intellectual property Drug discovery utility

Physical State and Handling: Liquid Form Facilitates Automated Dispensing

Methyl 1-methyl-1H-pyrazole-5-carboxylate is a colorless to light yellow liquid at room temperature (density 1.18±0.1 g/cm³, boiling point 83-84 °C at 12 Torr), whereas the corresponding carboxylic acid is a solid (melting point 220-225 °C) . This liquid physical state enables precise volumetric dispensing using automated liquid handlers and facilitates homogeneous mixing in solution-phase reactions without the need for pre-dissolution steps.

Physical State & Handling
Data to verify
Liquid; density 1.18 g/cm³; bp 83-84 °C (12 Torr) vs. solid acid; mp 220-225 °C
Liquid format may enable automated dispensing and homogeneous mixing
Verify handling under ambient lab conditions
Physical state Automated synthesis Handling properties

High-Impact Application Scenarios for Methyl 1-Methyl-1H-Pyrazole-5-Carboxylate in Research and Development


Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxamide Bioisosteres

The methyl ester serves as a direct precursor to carboxamide derivatives via aminolysis, a transformation leveraged in the development of potent aryl hydrocarbon receptor (AhR) antagonists (e.g., CH-223191, IC50 = 30 nM) and anthelmintic agents [1]. The 5-carboxylate regioisomer's higher pKa (0.47) relative to the 3-carboxylate (-0.17) minimizes base-catalyzed ester cleavage during amide formation, ensuring higher yields of the desired carboxamide product .

Preparation of Hydrazide and Heterocyclic Derivatives for Agrochemical Discovery

The ester undergoes smooth condensation with hydrazines to yield pyrazole-5-carbohydrazides, key intermediates for oxadiazole and triazole synthesis. The liquid physical state facilitates rapid reagent addition in multi-parallel synthesis campaigns, and the 1-methyl group confers increased lipophilicity that often translates to improved plant cuticle penetration in agrochemical candidates [1].

Late-Stage Functionalization in Medicinal Chemistry Programs

The ester can be selectively hydrolyzed to the carboxylic acid under mild conditions after complex molecule assembly, enabling late-stage diversification. The 5-position ester's reduced steric hindrance compared to the ethyl ester accelerates coupling with bulky amines, a critical advantage when constructing large combinatorial libraries [1].

Application
Selection Property
Validation Focus
Carboxamide derivative synthesis
5-regioisomer ester reactivity
Reaction yield and ester integrity under basic conditions
Agrochemical heterocycle synthesis
Liquid handling and methyl substitution profile
Throughput and reproducibility in parallel synthesis
Late-stage functionalization
Methyl ester steric accessibility
Coupling outcome with sterically demanding amines

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